

Chemical Identity & Physicochemical Profile

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Compound of Interest

Compound Name: *Isoamyl alcohol*

CAS No.: 6423-06-9

Cat. No.: B3430154

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3-Methyl-1-butanol (Isopentyl alcohol) is a primary alcohol with a branched carbon chain. It serves as a fundamental solvent in bio-organic chemistry and a key intermediate in the synthesis of pharmaceutical esters and fragrances. Its structural amphiphilicity—possessing both a hydrophobic isobutyl tail and a hydrophilic hydroxyl head—defines its utility in liquid-liquid extractions.

Molecular Architecture:

- IUPAC Name: 3-Methylbutan-1-ol[1][2][3][4][5][6]
- Common Names: **Isoamyl alcohol**, Isopentyl alcohol[5][6][7]
- Formula:
- SMILES:CC(C)CCO

Table 1: Physicochemical Constants

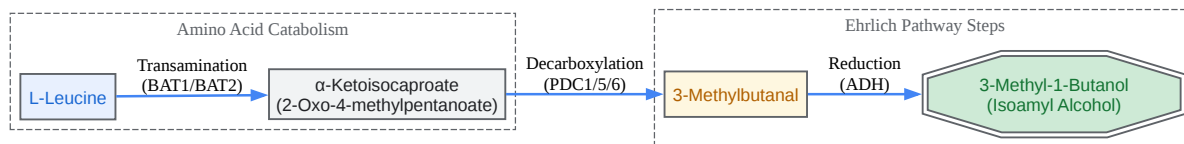
Property	Value	Relevance to Experimental Design
Molecular Weight	88.15 g/mol	Stoichiometric calculations for esterification.
Boiling Point	130–132 °C	High enough to allow reflux; requires vacuum for rapid removal.
Density (20°C)	0.81 g/mL	Forms the upper layer in aqueous extractions unless heavy solvents (e.g., chloroform) are added.
Solubility (Water)	~28 g/L (2.8%)	Limited solubility allows for phase separation from aqueous buffers.
Vapor Pressure	2 mmHg (20°C)	Low volatility reduces evaporative loss during benchtop handling.
Dielectric Constant	14.7 (25°C)	Moderate polarity; effective for solvating non-polar lipids while excluding ionic nucleic acids.

Synthetic & Biosynthetic Pathways

Understanding the origin of 3-methyl-1-butanol is critical for assessing impurity profiles in reagent-grade solvents. It is produced via two distinct routes: petrochemical hydroformylation and microbial fermentation.

A. The Ehrlich Pathway (Biosynthesis)

In fermentation processes (e.g., *Saccharomyces cerevisiae*), 3-methyl-1-butanol is the major fusel alcohol derived from the catabolism of L-Leucine. This pathway is relevant for researchers optimizing yeast strains for biofuel production or controlling "off-flavors" in pharmaceutical excipients.



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Figure 1: The Ehrlich pathway converts L-Leucine to 3-methyl-1-butanol via transamination, decarboxylation, and reduction.[2][3][6][8]

B. Industrial Hydroformylation

High-purity reagent grades are typically synthesized via the "Oxo process." This involves the hydroformylation of isobutene isomers (from Raffinate II streams) to aldehydes, followed by hydrogenation. This route avoids the biological impurities (proteins, congeners) found in fermentation-derived solvents.

Analytical Characterization

For quality control and identification in drug development, 3-methyl-1-butanol is characterized by specific spectroscopic signatures.

Table 2: Spectroscopic Data Profile

Method	Signal / Peak	Assignment
1H NMR (CDCl ₃)	0.92 ppm (d, 6H)	Methyl groups ()
	1.50 ppm (m, 2H)	-Methylene ()
	1.68 ppm (m, 1H)	Methine ()
	3.65 ppm (t, 2H)	-Methylene (), deshielded by oxygen
13C NMR	22.6 ppm	Methyl carbons
	24.9 ppm	Methine carbon
	41.2 ppm	-Methylene carbon
	60.0 ppm	-Methylene carbon (attached to OH)
IR (Neat)	3325 (Broad)	O-H stretching (H-bonded)
	2958	C-H stretching (Alkane)
Mass Spec (EI)	m/z 88, 70, 55	Molecular ion and characteristic dehydration fragments. ^{[3][5][6]}

Critical Application: DNA Extraction (PCI Method)

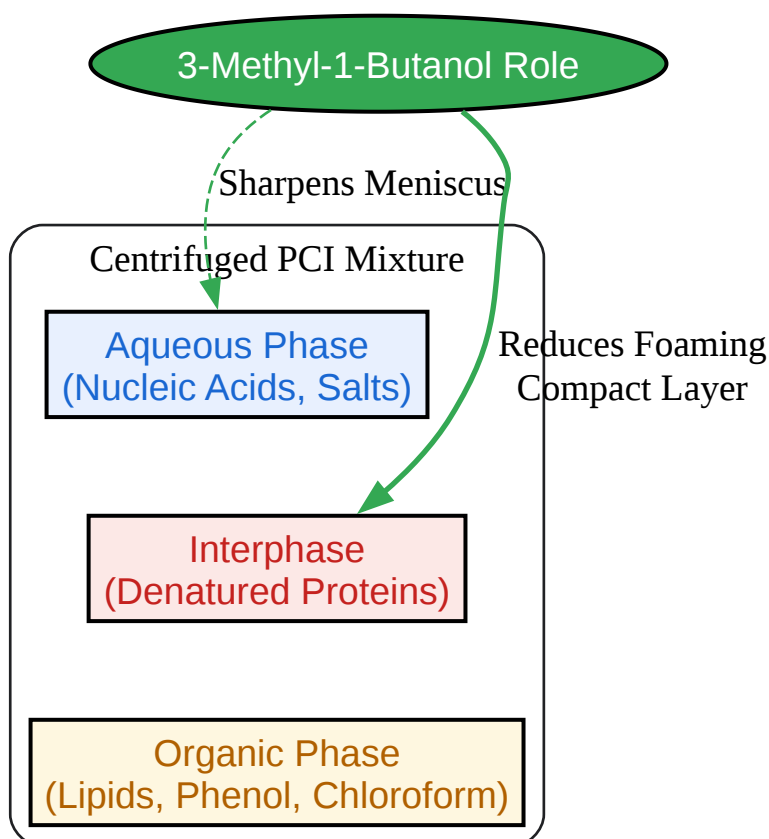
The most ubiquitous application of 3-methyl-1-butanol in biopharma is as the "I" in PCI (Phenol:Chloroform:**Isoamyl Alcohol**). While Phenol denatures proteins and Chloroform increases the density of the organic phase, **Isoamyl Alcohol** plays a distinct, non-redundant role.

Mechanistic Function:

- **Anti-Foaming Agent:** Protein denaturation often generates stable foams at the interface, trapping aqueous DNA. **Isoamyl alcohol** reduces surface tension, collapsing this foam.
- **Interface Stabilization:** It sharpens the separation between the aqueous phase (upper) and the organic phase (lower), preventing cross-contamination during pipetting.

Protocol: High-Purity Genomic DNA Extraction Standard Ratio: 25:24:1 (Phenol : Chloroform : **Isoamyl Alcohol**)

- **Lysis:** Suspend cell pellet in Lysis Buffer (containing SDS/Proteinase K). Incubate at 55°C until clear.
- **Extraction:** Add 1 volume of PCI (25:24:1).
- **Emulsification:** Mix gently by inversion for 2-3 minutes. Do not vortex vigorously to avoid shearing high-MW DNA.
- **Separation:** Centrifuge at 12,000 g for 10 minutes at 4°C.
- **Recovery:** Carefully aspirate the top aqueous layer.
 - **Note:** The 3-methyl-1-butanol ensures the white protein interphase remains compact, minimizing the risk of aspirating contaminants.



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Figure 2: Phase separation logic in PCI extraction. 3-Methyl-1-butanol acts primarily at the interphase to prevent protein foaming and ensure clean recovery of the aqueous DNA phase.

Safety & Toxicology

While less toxic than methanol or benzene, 3-methyl-1-butanol poses specific risks in a pharmaceutical setting, particularly regarding flammability and mucosal irritation.

- GHS Classification: Flammable Liquid (Cat 3), Skin Irritant (Cat 2), Eye Damage (Cat 1), STOT-SE (Resp. Irritation).
- Acute Toxicity:
 - (Oral, Rat): ~5,770 mg/kg (Low acute toxicity).
 - (Dermal, Rabbit): ~3,250 mg/kg.

- Handling Precautions:
 - Use in a chemical fume hood to avoid respiratory irritation (STEL 125 ppm).
 - Incompatible with strong oxidizing agents (risk of explosive peroxides or fire).

References

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